2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-isopropoxybenzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions, particularly in proteomics research.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-5-ethoxy-4-isopropoxybenzaldehyde can be compared with other similar compounds, such as:
2-Bromo-5-ethoxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-5-ethoxybenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered.
2-Bromo-4-isopropoxybenzaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.
These comparisons highlight the unique structural features of this compound, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11-5-9(7-14)10(13)6-12(11)16-8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWGJALHGYWTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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